molecular formula C12H22O11 B1165547 Glucomannan polysaccharide from Konjac CAS No. 37220-17-0

Glucomannan polysaccharide from Konjac

Numéro de catalogue B1165547
Numéro CAS: 37220-17-0
Clé InChI:
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Glucomannan is a dietary fiber usually made from the root of the konjac plant . It’s historically been used as food and medicine in Asian cultures . Konjac glucomannan (KGM) is a natural soluble polysaccharide obtained from the konjac tuber, with a unique hydrogen bond network, spiral structure, and topological structure .


Synthesis Analysis

The synthesis of konjac glucomannan-graft-polyacrylamide (KGM-g-PAM) was carried out at 25°C by γ-irradiation under a N2 atmosphere . The grafting yield was observed to increase with increasing absorbed dosage and monomer concentration .


Molecular Structure Analysis

The molecular structure of KGM consists of β–glucose and β–mannose, with a small amount of acetyl groups, and it has a chain–like structure with a state of random curl . The conformation of the single–chain of KGM is affected by dihedral angle energy, electrostatic interaction in vacuum, and hydrogen bonding in aqueous solutions .


Chemical Reactions Analysis

Enzymes from fecal bacteria have been investigated for their action on the complex polysaccharide konjac glucomannan (KGM) . The oligosaccharides produced were compared to oligosaccharides from KGM digests with fungal endo -β- (1,4)-glucanase (EG) or endo -β- (1,4)-mannanase (EM) .


Physical And Chemical Properties Analysis

Konjac glucomannan (KGM) is a kind of plant polysaccharide with good cell compatibility and gel properties . Various gels obtained by modification of KGM through physical and chemical methods have great application potential in wound excipients .

Applications De Recherche Scientifique

Active Food Packaging Films

Konjac glucomannan (KGM): has been utilized to create active food packaging films due to its safe, edible nature and excellent film-forming properties. These films can help in preserving the quality and extending the shelf life of food products .

Health and Nutrition

KGM has shown potential in lowering blood cholesterol and sugar levels , aiding in weight loss, promoting intestinal activity, and enhancing immune function. Its biocompatibility makes it suitable for various health-related applications .

Thickening and Gelling Agent

Due to its high viscosity and pseudoplastic nature, KGM serves as an effective thickening, gelling, and film-forming agent. This makes it valuable in food processing for improving texture and consistency .

Biocompatible Materials

The biocompatibility and biodegradability of KGM make it an ideal candidate for developing biocompatible materials such as hydrogels, which have applications in drug delivery and tissue engineering .

Food Preservation

KGM’s gel-forming ability allows it to be used as a gel carrier to load active molecules, which can be beneficial in food preservation by maintaining freshness and preventing spoilage .

Dietary Fiber with Health Benefits

As a dietary fiber, KGM and its oligomers have been recognized for their antioxidant activities and various health benefits, contributing to overall dietary wellness .

Mécanisme D'action

Target of Action

Glucomannan polysaccharide from Konjac (KGM) primarily targets the gastrointestinal tract . It is specifically degraded by colon β-mannanase , indicating its role in colon-targeted drug delivery systems (OCDDS) .

Mode of Action

KGM exhibits remarkable film-forming and gel-forming properties . The helical structure of KGM is maintained by the acetyl group, which plays a crucial role in preserving its structural integrity . KGM can be used as a gel carrier to load active molecules in food preservation . The three-dimensional gel network structure based on KGM provides good protection for the loaded active molecules and allows for sustained release .

Biochemical Pathways

The biosynthesis of KGM involves the pathway from sucrose to KGM . Key genes identified in this process include BsGPI, BsmanA, and BsCSLA . The functional differentiation of the cellulose synthase-like family A (CSLA) may be critical for the flow of glucomannan to KGM or the cell wall .

Pharmacokinetics

KGM exhibits a high degree of biocompatibility and biodegradability . It has low toxicity and high stability , making it a promising natural excipient for oral OCDDS . .

Result of Action

The administration of KGM has been found to increase the fecal output of total bile acids in rats . This suggests that KGM may have a significant impact on bile acid metabolism. Moreover, KGM enhances the antioxidant and antimicrobial activities of loaded active molecules .

Action Environment

The action of KGM can be influenced by environmental factors. For instance, the gel-forming properties of KGM can be affected by pH and temperature . Additionally, KGM’s stability can be enhanced by various degradation methods, including changes to its topological structure .

Safety and Hazards

Glucomannan powder and capsules are possibly safe when taken with plenty of water for up to 4 months . But taking glucomannan products without water, especially as tablets, is possibly unsafe. These products might cause choking and other serious side effects when taken without water .

Orientations Futures

Konjac glucomannan (KGM) is a natural polysaccharide extracted from konjac tubers that has a topological structure composed of glucose and mannose . KGM can be used as a gel carrier to load active molecules in food preservation . The three-dimensional gel network structure based on KGM provides good protection for the loaded active molecules and allows for sustained release, thus enhancing the antioxidant and antimicrobial activities of these molecules .

Propriétés

{ "Design of the Synthesis Pathway": "The synthesis pathway of Glucomannan polysaccharide from Konjac involves the extraction of Konjac flour, followed by purification and isolation of Glucomannan polysaccharide.", "Starting Materials": [ "Konjac flour", "Water", "Ethanol", "Acetone", "Hydrochloric acid", "Sodium hydroxide" ], "Reaction": [ "Konjac flour is mixed with water to form a slurry.", "The slurry is then heated and stirred to extract Glucomannan polysaccharide.", "The extract is then filtered and purified using ethanol and acetone.", "Hydrochloric acid is added to the purified extract to remove impurities.", "Sodium hydroxide is added to neutralize the acid and adjust the pH.", "The resulting Glucomannan polysaccharide is then dried and powdered." ] }

Numéro CAS

37220-17-0

Nom du produit

Glucomannan polysaccharide from Konjac

Formule moléculaire

C12H22O11

Origine du produit

United States

Q & A

Q1: What is the impact of starch granules on the properties of glucomannan extracted from konjac corms, and how does the research address this issue?

A1: The presence of starch granules, especially in immature konjac corms, can negatively impact the gel strength of glucomannan extracted from these corms []. This is due to the high and homogeneous gelatinization temperature range of these starch granules. The research tackles this issue by incorporating a selective hydrolysis step using α- and β-amylases during the extraction process. These enzymes are specifically chosen for their lack of β-mannanase or β-glucanase activity, ensuring that the glucomannan itself is not degraded. This method allows for the extraction of pure glucomannan, capable of forming stronger gels when combined with K-carrageenan, compared to gels formed with locust bean gum-K-carrageenan at the same concentration [].

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